Carebastine Methyl Ester
Overview
Description
Carebastine Methyl Ester is a chemical compound with the molecular formula C33H39NO4 and a molecular weight of 513.67 g/mol . It is an ester derivative of Carebastine, which is the active metabolite of Ebastine, a second-generation antihistamine used for treating allergic conditions such as rhinitis and urticaria . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carebastine Methyl Ester can be synthesized from 1-Butanone, 1-(4-bromophenyl)-4-[4-(diphenylmethoxy)-1-piperidinyl]- and Dimethylketene Methyl Trimethylsilyl Acetal . The reaction involves the use of zinc (II) fluoride, tris-(dibenzylideneacetone)dipalladium (0), and tri-tert-butyl phosphine in N,N-dimethylformamide (DMF) at 80°C for 2 hours . The product is then purified through silica filtration to achieve a yield of 67.8% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Carebastine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Carebastine and methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are commonly used.
Major Products:
Hydrolysis: Produces Carebastine and methanol.
Transesterification: Results in the formation of a new ester and an alcohol.
Scientific Research Applications
Carebastine Methyl Ester is utilized in various scientific research applications, including:
Mechanism of Action
Carebastine Methyl Ester, as the active metabolite of Ebastine, functions as a histamine H1 receptor antagonist . It inhibits the effects of histamine by binding to the H1 receptors, thereby preventing histamine-induced symptoms such as inflammation and itching . Additionally, this compound exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and angiogenesis of endothelial cells through the downregulation of VEGF receptor 2 and Akt phosphorylation .
Comparison with Similar Compounds
Ebastine: The parent compound of Carebastine Methyl Ester, used as an antihistamine.
Carebastine: The active metabolite of Ebastine, with similar antihistaminic properties.
Desalkyl Ebastine: A derivative of Ebastine with similar pharmacological effects.
Uniqueness: this compound is unique due to its specific ester structure, which may influence its pharmacokinetic properties and its potential use as an intermediate in the synthesis of other compounds . Its anti-angiogenic properties also distinguish it from other antihistamines, making it a valuable compound for research in both allergy treatment and angiogenesis inhibition .
Properties
IUPAC Name |
methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGNQXZBCGURTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453679 | |
Record name | Carebastine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189064-48-0 | |
Record name | Carebastine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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